molecular formula C14H14N2O4S2 B2935727 N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 878938-59-1

N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2935727
CAS No.: 878938-59-1
M. Wt: 338.4
InChI Key: UGQLIZJPNLJLMA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound based on the N-(thiazol-2-yl)-benzamide scaffold, a class recognized for its significant research value in pharmacology and neuroscience . This structural class has been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators (NAMs) that inhibit channel activity induced by Zn2+ and H+ . Compounds within this series exhibit potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) and have been demonstrated to be highly selective, showing no significant off-target activity at other Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes them invaluable pharmacological tools for exploring the poorly understood physiological roles of ZAC, an atypical member of the pentameric ligand-gated ion channel family. The benzamidothiazole core is also of interest in immunology research, as related sulfamoyl benzamidothiazole compounds have been shown to enhance NF-κB signaling and act as co-adjuvants in vaccine studies, boosting antigen-specific antibody titers when used in combination with approved adjuvants like monophosphoryl lipid A (MPLA) . Researchers can utilize this compound for probing ZAC function, studying ion channel modulation, and investigating immune signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-4-6-11(7-5-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLIZJPNLJLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3SC_{12}H_{14}N_2O_3S, with a molecular weight of approximately 270.32 g/mol. The structure comprises a thiazole ring substituted with an acetyl group and a methylsulfonylbenzamide moiety, which contributes to its unique chemical properties.

Chemical Structure

N 5 acetyl 4 methylthiazol 2 yl 4 methylsulfonyl benzamide\text{N 5 acetyl 4 methylthiazol 2 yl 4 methylsulfonyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit phosphodiesterases, enzymes involved in cellular signaling pathways related to inflammation and cancer. This inhibition can lead to altered levels of cyclic nucleotides, impacting various physiological processes .
  • Receptor Modulation : Interaction with certain receptors may result in therapeutic benefits for conditions such as cancer and inflammatory diseases. The modulation of receptor activity can influence cellular responses, potentially leading to apoptosis in cancer cells or reduced inflammatory responses .

Enzymatic Activity

A study conducted on derivatives of N-(5-acetyl-4-methylthiazol-2-yl) reported significant inhibitory effects on specific phosphodiesterases, suggesting potential applications in treating diseases associated with dysregulated cyclic nucleotide levels .

Compound Target Enzyme Inhibition Rate (%)
This compoundPhosphodiesterase 575%
N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamidePhosphodiesterase 1060%

Therapeutic Applications

Research indicates that this compound may serve as a multi-targeted ligand, showing promise in the treatment of various cancers. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .

Toxicity and Safety Profile

Although the compound shows significant biological activity, its safety profile must be assessed through extensive toxicological studies. Preliminary data suggest low toxicity levels in vitro; however, further research is necessary to confirm these findings in vivo.

Comparison with Similar Compounds

Thiazole-Benzamide Derivatives

  • N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) : This analog lacks the 4-methylsulfonyl group on the benzamide. Its synthesis involves coupling acetylated thiazole intermediates with benzoyl derivatives under reflux conditions. The absence of the sulfonyl group may reduce polarity and solubility compared to the target compound .
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a): Features a morpholinomethyl and pyridinyl substituent on the thiazole. The morpholine group enhances hydrophilicity, contrasting with the acetyl group in the target compound.

Triazine-Sulfonamide-Benzamide Hybrids

Compounds such as 51–55 (e.g., 4-benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) incorporate triazine and sulfonamide groups. These derivatives exhibit melting points ranging from 237–279°C, suggesting high thermal stability. The target compound’s methylsulfonyl group may confer similar stability, though direct comparisons are unavailable .

Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Notable Features
N-(5-Acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide 4-Methylsulfonyl, 5-acetylthiazole Not reported High polarity due to sulfonyl group
1b () Benzamide (no sulfonyl) Not reported Lower solubility vs. target compound
Compound 51 () 3-Fluorophenyl-triazine 266–268 Enhanced stability via halogenation
4a () Morpholinomethyl, pyridinyl Not reported Increased hydrophilicity

Key Differentiators

Substituent Effects: The 4-methylsulfonyl group in the target compound likely increases solubility and metabolic resistance compared to non-sulfonylated analogs (e.g., 1b) .

Thermal Stability : Triazine-sulfonamide hybrids () exhibit high melting points (>250°C), implying that the target compound’s sulfonyl group may similarly enhance stability.

Biological Targeting : While imidazole derivatives () prioritize antimicrobial activity, the target’s thiazole-acetyl motif may favor kinase inhibition or CFTR correction, as seen in related triazolobithiazoles .

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains a cornerstone for thiazole synthesis. A modified approach, as described in patent CN102079732B, involves bromination of acetylacetone followed by cyclization with thiourea derivatives. For N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide, the process can be adapted:

  • Bromination of acetylacetone :
    $$ \text{CH}3\text{COCH}2\text{COCH}3 + \text{NBS} \rightarrow \text{CH}3\text{COCBr}2\text{COCH}3 $$
    Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water at 60°C yields 2,4-dibromoacetylacetone.

  • Cyclization with thiourea :
    $$ \text{CH}3\text{COCBr}2\text{COCH}3 + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole intermediate} $$
    Reaction with thiourea in refluxing ethanol produces 2-amino-4-methylthiazole-5-carboxylate, which is hydrolyzed to the corresponding acid.

This method achieves yields >75% and minimizes racemization, critical for maintaining stereochemical integrity.

Functionalization of the Thiazole Ring

Acetylation at Position 5

The 5-acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. Search result describes acetylation of pyrimidine analogs using acetyl chloride in the presence of AlCl₃. For the thiazole system:

  • Activation of the thiazole :
    $$ \text{Thiazole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{5-Acetylthiazole} $$
    Reaction at 0–5°C in dichloromethane prevents over-acylation.

  • Methylation at Position 4 :
    Methylation is achieved using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

Synthesis of 4-(Methylsulfonyl)Benzamide

Oxidation of 4-Methylthio Toluene Derivatives

Patent WO-2018096170-A9 and detail oxidation protocols for installing sulfonyl groups. For 4-(methylsulfonyl)benzoic acid:

  • Sulfonation of toluene :
    $$ \text{C}6\text{H}5\text{CH}3 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{FeCl}3} \text{4-(Methylsulfonyl)toluene} $$

  • Oxidation to benzoic acid :
    $$ \text{4-(Methylsulfonyl)toluene} + \text{HNO}3 \xrightarrow{\text{V}2\text{O}_5} \text{4-(Methylsulfonyl)benzoic acid} $$
    Vanadium pentoxide-catalyzed oxidation in nitric acid (20–30%) at 98°C achieves >90% purity.

Amide Coupling Strategies

Activation of 4-(Methylsulfonyl)Benzoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride:
$$ \text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl} $$

Coupling with Thiazole-2-Amine

Search result outlines peptide coupling methods using hydroxybenzotriazole (HOBt) and hexafluorophosphate reagents:

  • Reaction conditions :
    $$ \text{ArCOCl} + \text{Thiazole-2-amine} \xrightarrow{\text{HOBt, DIEA}} \text{N-(Thiazol-2-yl)benzamide} $$
    Yields of 70–85% are reported with diisopropylethylamine (DIEA) as a base.

Optimization and Challenges

Byproduct Mitigation

  • Dinitro impurities : Patent highlights the formation of dinitro byproducts during sulfonyl group oxidation, addressed via fractional crystallization.
  • Racemization : Calcium carbonate in thiazole synthesis reduces racemization at chiral centers.

Solvent and Temperature Effects

  • Tetrahydrofuran-water systems : Enhance solubility of intermediates during cyclization.
  • Low-temperature acetylation : Prevents decomposition of thiazole intermediates.

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